molecular formula C16H15N3O2S B2574264 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1226453-57-1

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2574264
CAS No.: 1226453-57-1
M. Wt: 313.38
InChI Key: BAJHZYIXFPTOHA-UHFFFAOYSA-N
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Description

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is a compound that features an indole ring and a thiophene ring, connected through an acetamide linkage The indole ring is a common structural motif in many biologically active compounds, while the thiophene ring is known for its electron-rich properties

Biochemical Analysis

Biochemical Properties

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The indole nucleus in this compound is known to bind with high affinity to multiple receptors, which can lead to various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes and receptors.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives are known to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, this compound can influence the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular function and health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The indole nucleus allows for strong binding interactions with enzyme active sites, leading to changes in enzyme activity and subsequent biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of this compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The indole nucleus can undergo various metabolic transformations, including hydroxylation and conjugation reactions, which can affect the compound’s activity and bioavailability . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, where it exerts its biological effects . The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide typically involves the formation of an amide bond between an indole derivative and a thiophene derivative. One common method involves the reaction of 1H-indole-3-carboxylic acid with thiophene-2-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-indol-3-yl)acetamido]-N-[(thiophen-2-yl)methyl]acetamide
  • 2-[(1H-indol-3-yl)formamido]-N-[(furan-2-yl)methyl]acetamide
  • 2-[(1H-indol-3-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide

Uniqueness

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of the indole and thiophene rings, which confer distinct electronic and biological properties.

Properties

IUPAC Name

N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-7,9,17H,8,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHZYIXFPTOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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